molecular formula C19H18ClFN6O B2932222 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide CAS No. 1286727-21-6

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B2932222
CAS No.: 1286727-21-6
M. Wt: 400.84
InChI Key: HAKCQSWLDKNBET-UHFFFAOYSA-N
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Description

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates several pharmaceutically relevant motifs, including a piperidine carboxamide core , a pyridazine ring , and a 1H-pyrazole substituent . The structural framework of this compound suggests potential for diverse biological activities. Pyrazole derivatives are extensively documented in scientific literature for their wide spectrum of pharmacological properties, such as anti-inflammatory , antimicrobial , and anticancer activities . Furthermore, the presence of the pyridazine scaffold is associated with valuable biological functions, and compounds featuring a similar 3-chloro-4-fluorophenyl group have been investigated as targeted therapeutic agents . The combination of these features makes this compound a valuable candidate for research into novel enzyme inhibitors or receptor modulators. It is provided as a high-purity chemical for research purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O/c20-15-12-14(2-3-16(15)21)23-19(28)13-6-10-26(11-7-13)17-4-5-18(25-24-17)27-9-1-8-22-27/h1-5,8-9,12-13H,6-7,10-11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKCQSWLDKNBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide, commonly referred to as a pyridazinone derivative, is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H21ClN6O and a molecular weight of 396.9 g/mol. Its structural characteristics include a piperidine ring connected to a pyridazine and pyrazole moiety, which are known for their biological significance.

PropertyValue
Molecular FormulaC20H21ClN6O
Molecular Weight396.9 g/mol
IUPAC NameN-(3-chloro-4-fluorophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4

Pharmacological Effects

DYRK1A Inhibition

Antiparasitic Activity

Another investigation into related compounds demonstrated that modifications in the structure could enhance metabolic stability and aqueous solubility while maintaining antiparasitic activity against Plasmodium falciparum. Such findings underscore the importance of structural optimization in developing effective therapeutics .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring pyrazole and pyridazine derivatives exhibit significant anticancer properties. The structure of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide suggests potential interactions with key biological targets involved in cancer progression. For instance, docking studies have shown that similar compounds can inhibit glycogen synthase kinase 3 (GSK-3), a target implicated in various cancers .

Antimicrobial Properties

The compound's structural components may also confer antimicrobial activity. Research on related pyrazole derivatives has demonstrated effective inhibition against various pathogens, including bacteria and fungi. Such findings suggest that this compound could be explored for developing new antimicrobial agents .

Neurological Disorders

Given the structural similarities to known neuroactive compounds, this compound may have applications in treating neurological disorders. Pyrazole derivatives have been studied for their neuroprotective effects, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Anti-inflammatory Effects

Compounds with similar structures have shown promising anti-inflammatory effects in vitro. The presence of the pyrazole ring is often associated with the modulation of inflammatory pathways, indicating that this compound could be investigated further for its potential use in inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains using pyrazole derivatives similar to the compound .
Neurological ApplicationsHighlighted the potential neuroprotective effects of pyrazole-containing compounds, indicating possible therapeutic avenues for neurological disorders.
Anticancer PotentialShowed effective inhibition of GSK-3 by related compounds, suggesting anticancer properties worth exploring further.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

A critical step in synthesizing pyridazine-pyrazole hybrids involves palladium-catalyzed cross-coupling. For example:

  • A related pyridazine derivative underwent Suzuki coupling with tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate using bis(di-tert-butylphosphine)palladium(II) catalyst and sodium carbonate in 1,4-dioxane/water at 110°C. This yielded a coupled product with a 36% yield after purification .
Reaction Type ConditionsOutcome
Suzuki-Miyaura CouplingPd catalyst, Na2CO3, 1,4-dioxane/H2O, 110°CFormation of pyridazine-pyrazole-piperidine hybrid

Amide Bond Formation

The carboxamide group in the compound likely originates from coupling a carboxylic acid precursor with 3-chloro-4-fluoroaniline. Similar reactions involve:

  • Activation of the carboxylic acid (e.g., via acid chloride or coupling agents like HATU/DCC).
  • Reaction with amines under basic conditions (e.g., DIPEA or pyridine) in solvents like DMF or THF .
Reaction Type Reagents/ConditionsOutcome
AmidationAcid chloride + amine, base (e.g., DIPEA)Formation of carboxamide linkage

Functionalization of Pyrazole and Pyridazine Rings

Pyrazole and pyridazine moieties are reactive toward electrophilic substitution or metal-mediated cross-coupling:

  • Pyrazole : Halogenation (e.g., iodination at the 4-position) using NIS or I2 in acidic conditions .
  • Pyridazine : Nitration or sulfonation at electron-deficient positions (e.g., position 5) .
Reaction Type ConditionsOutcome
Pyrazole IodinationNIS, H2SO4, 80°C4-Iodo-pyrazole derivatives
Pyridazine NitrationHNO3/H2SO4, 0–5°CNitro-pyridazine intermediates

Hydrolysis of Carboxamide

The carboxamide group may undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl/H2O reflux to yield carboxylic acid.
  • Basic Hydrolysis : NaOH/H2O with heating to form carboxylate salts .
Reaction Type ConditionsOutcome
Acidic Hydrolysis6M HCl, reflux, 12hCarboxylic acid formation
Basic Hydrolysis2M NaOH, 80°C, 6hSodium carboxylate salt

Key Challenges and Gaps

  • Direct experimental data for 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is absent in the provided sources.
  • Most reactions are extrapolated from structurally similar compounds (e.g., pyrazole-piperidine hybrids or pyridazine-carboxamides ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

  • Key Differences :
    • Pyrazole replaced with 1,2,4-triazole.
    • Aromatic group: Pyridin-3-ylmethyl instead of 3-chloro-4-fluorophenyl.
  • Molecular Formula : C₁₈H₂₀N₈O
  • Molecular Weight : 364.4 g/mol
  • Implications :
    • The triazole group may enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to pyrazole.
    • The pyridinylmethyl substituent could improve water solubility but reduce lipophilicity compared to halogenated aryl groups .

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide

  • Key Differences :
    • Aromatic group: 2-Carbamoylphenyl instead of 3-chloro-4-fluorophenyl.
  • Molecular Formula: Not explicitly provided (estimated: C₂₁H₂₀N₆O₂).

1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide

  • Key Differences :
    • Pyridazine replaced with methoxy-methylpyrazole.
    • Aromatic group: 2-Trifluoromethylphenyl instead of 3-chloro-4-fluorophenyl.
  • Molecular Formula : C₁₉H₂₁F₃N₄O₃
  • Molecular Weight : 410.4 g/mol
  • Methoxy and methyl groups on pyrazole may alter steric interactions with targets .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Key Differences :
    • Pyridazine replaced with a dichlorophenyl-pyrazole scaffold.
    • Piperidine-carboxamide replaced with a pyridylmethyl-carboxamide.
  • Implications :
    • Multiple chlorine atoms enhance halogen bonding but may increase toxicity risks.
    • The pyridylmethyl group could modulate solubility and pharmacokinetics .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Aromatic Substituent Molecular Weight (g/mol) Notable Features
Target Compound Pyridazine-pyrazole 3-Chloro-4-fluorophenyl Not provided Halogenated aryl for lipophilicity
1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide Pyridazine-triazole Pyridin-3-ylmethyl 364.4 Triazole for metabolic stability
1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide Pyridazine-pyrazole 2-Carbamoylphenyl ~380 (estimated) Carbamoyl for H-bonding
1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide Methoxy-methylpyrazole 2-Trifluoromethylphenyl 410.4 CF₃ for enhanced lipophilicity

Hypothesized Pharmacological Implications

  • Halogenated Aryl Groups (Target Compound) : The 3-chloro-4-fluorophenyl group likely improves target binding via halogen bonding and enhances membrane permeability due to lipophilicity.
  • Triazole vs. Pyrazole : Triazole-containing analogs (e.g., ) may exhibit longer half-lives due to resistance to CYP450-mediated oxidation.
  • Solubility vs. Permeability Trade-offs : Carbamoyl or pyridinyl groups (e.g., ) may improve aqueous solubility but reduce bioavailability compared to halogenated derivatives.

Q & A

Q. What are the foundational synthetic routes for preparing 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide?

Methodological Answer: The synthesis involves sequential coupling of pyridazine, pyrazole, and piperidine-carboxamide moieties. Key steps include:

  • Pyridazine functionalization: Introduce the pyrazole group via nucleophilic substitution using copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base in polar aprotic solvents like DMSO at 35–50°C for 24–48 hours .
  • Piperidine coupling: React the functionalized pyridazine with a piperidine-4-carboxamide intermediate. Amide bond formation may employ carbodiimide-based coupling agents or direct condensation under acidic conditions .
  • Purification: Use gradient chromatography (e.g., ethyl acetate/hexane) and recrystallization to isolate the final compound. Yield optimization often requires adjusting catalyst loading and reaction time .

Q. Which analytical techniques are critical for confirming the structural integrity of the compound?

Methodological Answer:

  • NMR spectroscopy: 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity. For example, pyridazine protons typically resonate at δ 8.5–9.5 ppm, while piperidine carbons appear at δ 25–50 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI+ mode for [M+H]+^+ ions) with an error margin of <5 ppm .
  • Infrared (IR) spectroscopy: Confirms carbonyl (amide C=O at ~1650 cm1^{-1}) and aromatic C-H stretches .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of pyridazine and piperidine-carboxamide intermediates?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst optimization: Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)2_2) for improved cross-coupling efficiency .
  • Solvent selection: Switch from DMSO to DMA or DMF to enhance solubility of aromatic intermediates .
  • Temperature control: Gradual heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Q. What strategies mitigate by-product formation during pyrazole introduction to pyridazine?

Methodological Answer: By-products like regioisomers or over-alkylated species arise from poor regiocontrol. Mitigation involves:

  • Directing groups: Use transient protecting groups (e.g., Boc) on pyridazine to guide pyrazole substitution at the 6-position .
  • Stoichiometric adjustments: Limit pyrazole equivalents to 1.2–1.5x to prevent multi-substitution .
  • In-situ monitoring: Employ TLC or LC-MS at 2-hour intervals to detect early-stage by-products .

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers in amide bonds) or solvent-induced shifts. Solutions include:

  • Variable-temperature NMR: Cooling to 0°C slows amide bond rotation, splitting broad singlets into distinct peaks .
  • Computational modeling: Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .
  • Deuteration studies: Replace labile protons (e.g., NH) with deuterium to simplify splitting patterns .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Methodological Answer: Scale-up introduces issues like exothermic reactions and purification bottlenecks. Best practices:

  • Batch vs. flow chemistry: Transition to continuous flow systems for safer handling of reactive intermediates .
  • Green chemistry principles: Replace hazardous solvents (e.g., DMSO) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Crystallization optimization: Use anti-solvent addition (e.g., water in ethanol) to improve crystal purity and yield .

Data Contradiction Analysis

Q. How should researchers interpret conflicting HRMS and elemental analysis data?

Methodological Answer: Discrepancies may indicate residual solvents or salt forms. Steps for resolution:

  • Combined TGA-MS: Thermogravimetric analysis identifies volatile impurities (e.g., DMSO or water) contributing to mass errors .
  • Ion-exchange chromatography: Detect counterions (e.g., trifluoroacetate) that alter molecular weight calculations .
  • Repeat under anhydrous conditions: Ensure complete solvent removal via high-vacuum drying (<0.1 mbar) for 24 hours .

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